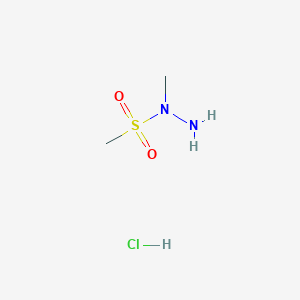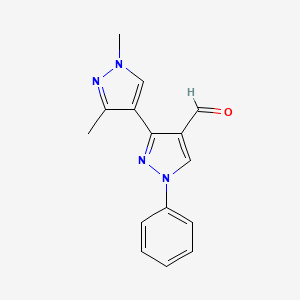
N-Methylmethanesulfonohydrazide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methylmethanesulfonohydrazide;hydrochloride is a chemical compound with the molecular formula C₂H₉ClN₂O₂S and a molecular weight of 160.62 g/mol . It is commonly used in scientific research as a versatile reagent for chemical synthesis, often employed as a reducing agent and protecting group in organic reactions.
準備方法
Synthetic Routes and Reaction Conditions
N-Methylmethanesulfonohydrazide;hydrochloride can be synthesized through various synthetic routes. One common method involves the reaction of N-methylhydrazine with methanesulfonyl chloride in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions typically include maintaining a controlled temperature and pH to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize impurities.
化学反応の分析
Types of Reactions
N-Methylmethanesulfonohydrazide;hydrochloride undergoes various chemical reactions, including:
Reduction: It acts as a reducing agent in organic synthesis, facilitating the reduction of functional groups such as ketones and aldehydes.
Substitution: It can participate in nucleophilic substitution reactions, where it replaces a leaving group in a molecule.
Oxidation: Although less common, it can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., methanol, ethanol). The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in reduction reactions, the major products are typically the reduced forms of the starting materials, such as alcohols from ketones or aldehydes.
科学的研究の応用
N-Methylmethanesulfonohydrazide;hydrochloride finds extensive applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in reduction and protection reactions.
Biology: It serves as a tool for studying biochemical pathways and enzyme mechanisms.
Medicine: It is employed in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: It is used in the production of various chemicals and materials, including polymers and specialty chemicals.
作用機序
The mechanism of action of N-Methylmethanesulfonohydrazide;hydrochloride involves its ability to donate electrons in reduction reactions, thereby reducing other compounds. It interacts with molecular targets such as carbonyl groups, facilitating their conversion to alcohols. The pathways involved include nucleophilic attack and electron transfer processes.
類似化合物との比較
Similar Compounds
N-Methylhydroxylamine hydrochloride: Similar in structure and used as a reducing agent.
Methanesulfonohydrazide: Lacks the methyl group but shares similar reactivity.
Hydrazine derivatives: Various hydrazine compounds with different substituents exhibit similar chemical behavior.
Uniqueness
N-Methylmethanesulfonohydrazide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Its ability to act as both a reducing agent and a protecting group makes it particularly valuable in synthetic chemistry.
特性
IUPAC Name |
N-methylmethanesulfonohydrazide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2O2S.ClH/c1-4(3)7(2,5)6;/h3H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIFZWUDILWSIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(N)S(=O)(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B3007159.png)

![2,6-difluoro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B3007165.png)



![2-(ethylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B3007169.png)
![3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B3007170.png)
![3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}-6-methyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3007171.png)
![N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3007174.png)



